
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
Descripción general
Descripción
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, or MHPCC, is a cyclopropanecarboxylic acid derivative with various applications in scientific research. This compound has been used in many fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The compound has been studied in the context of synthesizing bromophenol derivatives with a cyclopropyl moiety. These derivatives, including Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, have shown efficacy as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are relevant in the treatment of diseases like Alzheimer's, Parkinson's, and other neurodegenerative diseases (Boztaş et al., 2019).
Ring-Opening Reactions
- Research has been conducted on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, a category that includes Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, with amine nucleophiles. This methodology has applications in synthesizing serotonin/norepinephrine reuptake inhibitors, which are significant in treating mood disorders (Lifchits & Charette, 2008).
Polymerization Applications
- The compound has been studied in the radical homopolymerization of cyclic monomers, demonstrating its potential in creating polymers with specific properties like high glass transition temperatures (Moszner et al., 2003).
Flavor and Fragrance Industry
- The compound has been synthesized for use in the flavor and fragrance industry, particularly in creating tobacco flavors (Lu Xin-y, 2013).
Structural Analysis in Chemistry
- Research on the compound has also included its crystal structure analysis, which is crucial for understanding its chemical properties and potential applications (Kang et al., 2014).
Propiedades
IUPAC Name |
methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLWFOSHVONSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)


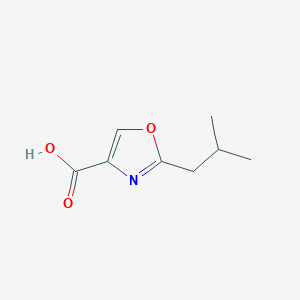
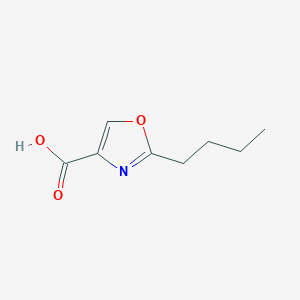
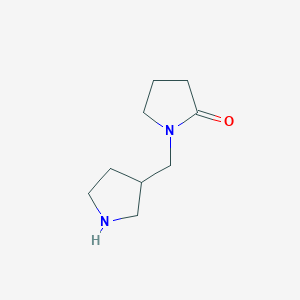
![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
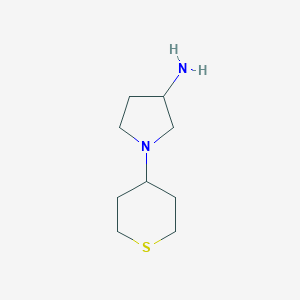
![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)
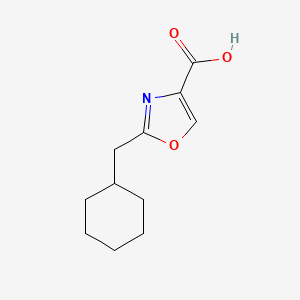
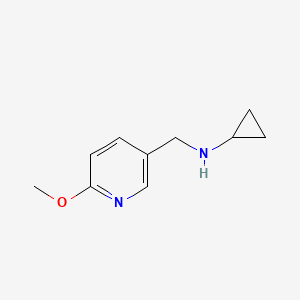

amine](/img/structure/B1399485.png)